molecular formula C17H23ClN6O B11652077 N-butyl-N'-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

N-butyl-N'-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11652077
M. Wt: 362.9 g/mol
InChI Key: IUCYMDMAEMBXMW-UHFFFAOYSA-N
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Description

N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are known for their diverse applications in agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Reaction Conditions: These reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, the compound could be studied for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.

Industry

In industry, N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a triazine core.

    Simazine: Another herbicide similar to atrazine.

    Melamine: A triazine derivative used in the production of plastics and resins.

Uniqueness

N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl, chlorophenyl, and morpholinyl groups sets it apart from other triazine derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C17H23ClN6O

Molecular Weight

362.9 g/mol

IUPAC Name

4-N-butyl-2-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H23ClN6O/c1-2-3-8-19-15-21-16(20-14-6-4-13(18)5-7-14)23-17(22-15)24-9-11-25-12-10-24/h4-7H,2-3,8-12H2,1H3,(H2,19,20,21,22,23)

InChI Key

IUCYMDMAEMBXMW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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